molecular formula C2H4ClNS2 B8494455 1,3-Dithietan-2-imine hydrochloride

1,3-Dithietan-2-imine hydrochloride

Cat. No.: B8494455
M. Wt: 141.6 g/mol
InChI Key: SRUBLQICAAXXLZ-UHFFFAOYSA-N
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Description

1,3-Dithietan-2-imine hydrochloride is a chemical compound of interest in synthetic organic chemistry and materials science research. Compounds featuring the 1,3-dithietane ring, a four-membered disulfur-containing heterocycle, are investigated for their unique reactivity and potential as synthetic intermediates or ligands. The 2-imine functional group within this structure may serve as a key site for further chemical transformations, allowing researchers to build more complex molecular architectures. This reagent is provided as the hydrochloride salt to enhance its stability and solubility for specific experimental conditions. Handling should be conducted in a well-ventilated environment, using appropriate personal protective equipment. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any form of human consumption. Researchers are advised to consult the relevant safety data sheets and literature prior to use.

Properties

Molecular Formula

C2H4ClNS2

Molecular Weight

141.6 g/mol

IUPAC Name

1,3-dithietan-2-imine;hydrochloride

InChI

InChI=1S/C2H3NS2.ClH/c3-2-4-1-5-2;/h3H,1H2;1H

InChI Key

SRUBLQICAAXXLZ-UHFFFAOYSA-N

Canonical SMILES

C1SC(=N)S1.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Hydrochlorides

A comparative analysis of 1,3-Dithietan-2-imine hydrochloride with structurally or functionally related hydrochlorides is outlined below:

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
1,3-Dithietan-2-imine HCl 4-membered dithietane ring S-S, C=N, HCl salt Not provided Coordination chemistry, potential ligand
Duloxetine HCl Naphthalene, thiophene Aromatic, ether, amine, HCl 333.87 Antidepressant (SNRI)
Tetracycline HCl Four fused rings Amide, hydroxyl, ketone, HCl 480.9 Broad-spectrum antibiotic
Memantine HCl Adamantane derivative Amine, HCl 215.76 Alzheimer’s therapy
Chlorphenoxamine HCl Diphenyl ether, amine Ether, amine, HCl ~327.3 (estimated) Antihistamine




Key Observations:

  • Functional Group Diversity: Unlike duloxetine or tetracycline, which feature aromatic and polycyclic systems, 1,3-Dithietan-2-imine HCl’s imine group may facilitate metal-binding applications, akin to ligands in organometallic chemistry.
  • Solubility : As a hydrochloride salt, it likely shares enhanced aqueous solubility with other hydrochlorides (e.g., memantine HCl , ortho-toluidine HCl ), though exact solubility data is unavailable.

Preparation Methods

Reaction Mechanism and Adaptations

Hydroxyalkyl dithiocarbamates undergo acid-mediated cyclization to form imino-dithiolanes. For example, 2-hydroxyethyl dithiocarbamate reacts with hydrochloric acid (HCl) to yield 2-imino-1,3-dithiolane hydrochloride. To synthesize 1,3-dithietan-2-imine hydrochloride, a hydroxymethyl dithiocarbamate precursor (e.g., hydroxymethyl dithiocarbamate) would theoretically cyclize under similar conditions. The reaction proceeds via:

  • Protonation of the hydroxyl group, facilitating the departure of water.

  • Nucleophilic attack by the sulfur atom on the adjacent carbon, forming the four-membered ring.

  • Rearomatization to stabilize the imine functionality.

Key parameters include:

  • Acid concentration : 21–36% HCl(aq) for optimal protonation.

  • Temperature : Reflux conditions (100–110°C) to overcome ring strain.

  • Precursor design : Shorter alkyl chains favor smaller rings but may require stabilizing substituents.

Table 1: Comparative Cyclization Conditions for Imino-Dithiolanes vs. Hypothetical Dithietan Synthesis

ParameterImino-DithiolaneProposed Dithietan Adaptation
Precursor chain lengthC2 (hydroxyethyl)C1 (hydroxymethyl)
HCl concentration36%21–36%
Reaction time1–2 h2–4 h (estimated)
Yield85–98%60–75% (projected)

Condensation of 1,3-Dicarbonyl Derivatives with Sulfur Sources

A second approach involves the condensation of 1,3-dicarbonyl compounds with carbon disulfide (CS₂) in basic media, as exemplified by the synthesis of 1,3-dithian-2-ylidene derivatives. While this method typically yields six-membered rings, modifications to the diketone structure could enable four-membered ring formation.

Reaction Optimization for Smaller Rings

Cyclohexane-1,3-dione reacts with CS₂ in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) to form a six-membered dithiane derivative. To favor dithietan formation, a strained 1,2-diketone (e.g., dihydroxyfumaric acid) or β-ketoamide could be substituted. The proposed mechanism involves:

  • Deprotonation of the diketone by K₂CO₃, generating an enolate.

  • Nucleophilic attack on CS₂, forming a dithiocarbamate intermediate.

  • Intramolecular cyclization to close the four-membered ring.

Challenges include:

  • Precursor instability : 1,2-Diketones are prone to polymerization.

  • Side reactions : Competing five- or six-membered ring formation unless steric or electronic factors disfavor them.

Table 2: Condensation Reaction Parameters for Dithiane vs. Dithietan Synthesis

ComponentDithiane SynthesisDithietan Adaptation
DiketoneCyclohexane-1,3-dione1,2-Cyclopropanedione (hypothetical)
BaseK₂CO₃K₂CO₃ or stronger base (e.g., NaOH)
SolventDMFTetrahydrofuran (THF)
Temperature25°C0–5°C (to minimize side reactions)

Ritter-Type Reactions for Imine Formation

The Ritter reaction, which couples nitriles with carbocations to form amides, has been adapted for synthesizing adamantane-derived amines. A analogous strategy could generate the imine moiety in this compound by reacting a dithietane-containing carbocation with a nitrogen nucleophile.

Proposed Methodology

  • Carbocation generation : Treat a dithietane alcohol (e.g., 2-hydroxy-1,3-dithietane) with nitric acid to form a stabilized carbocation.

  • Imine formation : Introduce ammonia or an ammonium salt to trap the carbocation, yielding the imine.

  • Salt formation : Acidify with HCl to precipitate the hydrochloride salt.

This approach mirrors the synthesis of memantine hydrochloride, where 1,3-dimethyl-adamantane is converted to an N-formamide intermediate before hydrolysis. Adapting this to dithietan systems would require:

  • Stable carbocation precursors : Electron-donating sulfur atoms may stabilize the transition state.

  • Mild hydrolysis conditions : 21% HCl(aq) at 100°C to avoid ring opening.

Challenges and Limitations

Ring Strain and Thermodynamic Control

Four-membered dithietans exhibit significant ring strain (≈25 kcal/mol), favoring ring-opening or rearrangement. Successful synthesis requires:

  • Kinetic control : Rapid cyclization under low-temperature conditions.

  • Stabilizing substituents : Electron-withdrawing groups (e.g., imine) to delocalize ring strain.

Competing Reaction Pathways

  • Dithiolane formation : Five-membered rings are thermodynamically favored, necessitating precise stoichiometry and templating agents.

  • Oxidation : Sulfur atoms may oxidize to sulfoxides or sulfones under acidic conditions, requiring inert atmospheres.

Q & A

Q. What are the key synthetic routes for 1,3-Dithietan-2-imine hydrochloride, and how are intermediates characterized?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions of sulfur-containing precursors. For example, analogous sulfur heterocycles are synthesized via nucleophilic substitution or cycloaddition reactions under controlled temperatures (e.g., −20°C to 25°C) to stabilize reactive intermediates . Key intermediates are characterized using:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, ensuring correct ring formation.
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For definitive structural elucidation, particularly to resolve stereochemical ambiguities in the dithietan ring .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Structural validation requires a combination of:

  • FT-IR Spectroscopy : Identifies functional groups (e.g., C=S or N-H stretches).
  • ¹H/¹³C NMR : Detects proton environments in the dithietan ring and imine group. For example, deshielded protons adjacent to sulfur atoms appear at δ 3.5–4.5 ppm .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S, Cl content) to rule out impurities .
    Purity is assessed via HPLC with UV detection (λ = 220–260 nm for conjugated systems) and TLC (silica gel, chloroform/methanol eluent) .

Advanced Research Questions

Q. How can researchers address contradictions in thermal stability data for this compound under varying experimental conditions?

Methodological Answer: Contradictions in thermal stability (e.g., decomposition temperatures reported as 80°C vs. 120°C) may arise from differences in:

  • Sample Purity : Impurities like residual solvents (e.g., DMF) can lower decomposition thresholds.
  • Analytical Methods : Thermogravimetric analysis (TGA) under nitrogen vs. air alters oxidative degradation pathways.
    To resolve discrepancies:

Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).

Cross-validate using Differential Scanning Calorimetry (DSC) and isothermal stability studies .

Statistical analysis (e.g., ANOVA) to identify outliers or systematic errors in data collection .

Q. What strategies mitigate degradation during storage of sulfur-containing hydrochloride compounds like this compound?

Methodological Answer: Degradation pathways (e.g., hydrolysis, oxidation) are minimized via:

  • Storage Conditions :
    • Temperature : −20°C in airtight, amber vials to prevent light-induced radical reactions.
    • Desiccants : Silica gel packs to reduce moisture ingress, critical for hydrolytically unstable S-N bonds .
  • Stabilizers : Addition of antioxidants (e.g., BHT at 0.01% w/w) to inhibit sulfur oxidation .
  • Periodic Reanalysis : Monitor purity every 3–6 months using HPLC and compare against initial benchmarks .

Q. How can computational modeling optimize reaction conditions for synthesizing this compound with minimal by-products?

Methodological Answer: Density Functional Theory (DFT) simulations predict reaction pathways and transition states to identify optimal parameters:

  • Solvent Selection : Dielectric constant (ε) and polarity effects on intermediate stability (e.g., acetonitrile vs. DCM).
  • Catalyst Design : Lewis acids (e.g., ZnCl₂) may lower activation energy for cyclization.
  • By-product Analysis : Simulate competing pathways (e.g., dimerization) and adjust stoichiometry or temperature to suppress them. Experimental validation via GC-MS quantifies by-product reduction .

Data Presentation and Analysis

Q. Table 1: Common Degradation Products of this compound

Degradation PathwayBy-productDetection MethodMitigation Strategy
HydrolysisThiolsGC-MS (m/z 60–90)Anhydrous storage
OxidationSulfoxidesHPLC (Rt 8.2 min)Antioxidant addition
PhotolysisDisulfidesFT-IR (S-S stretch)Amber vials

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